Streptidine

Übersicht

Beschreibung

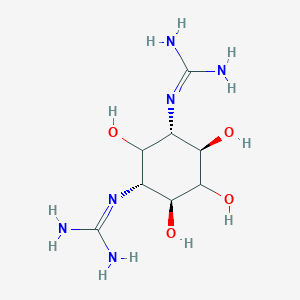

Streptidine is an amino cyclitol compound that is a key component of the antibiotic streptomycin. It is structurally characterized by the presence of a scyllo-inositol ring in which the hydroxy groups at positions 1 and 3 are replaced by guanidino groups . This compound plays a crucial role in the biological activity of streptomycin, which is widely used to treat bacterial infections.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Streptidine can be obtained through the hydrolysis of streptomycin. Acid hydrolysis of streptomycin yields this compound and streptobiosamine . Alkaline hydrolysis of streptomycin also produces this compound along with other degradation products . Additionally, thermal degradation of streptomycin above 70°C results in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves the fermentation of Streptomyces griseus, the bacterium that produces streptomycin. The fermentation broth is processed to isolate streptomycin, which is then hydrolyzed to obtain this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Streptidine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the this compound molecule.

Substitution: this compound can participate in substitution reactions where its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents used in reactions with this compound include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reactions: Various nucleophiles can be used in substitution reactions with this compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield different oxidized derivatives, while reduction can produce reduced forms of this compound.

Wissenschaftliche Forschungsanwendungen

Antibiotic Synergy and Activity

Streptidine plays a crucial role in enhancing the efficacy of aminoglycoside antibiotics, particularly streptomycin. Research indicates that this compound can act as a "decoy acceptor," allowing streptomycin to regain its antibiotic activity against resistant strains of bacteria such as Escherichia coli . This mechanism is particularly valuable in combating multidrug-resistant (MDR) bacterial infections, which are a significant concern in clinical settings.

Ototoxicity Studies

This compound has been implicated in studies focusing on the ototoxic effects associated with aminoglycoside antibiotics. A notable study involving young male Long Evans rats demonstrated that both streptomycin and its metabolite this compound resulted in similar vestibular damage, characterized by abnormal swimming patterns and loss of hair cells in the utricular organ . This research is vital for understanding the side effects of prolonged aminoglycoside therapy and emphasizes the need for monitoring ototoxicity in patients receiving these treatments.

Plant Growth Regulation

Recent studies have examined the impact of streptomycin, and by extension this compound, on plant growth. For instance, research on Brassica napus indicated that streptomycin could inhibit chlorophyll production and affect root development at varying concentrations . While primarily focused on streptomycin, these findings suggest potential avenues for exploring this compound's effects on plant physiology and its application in agricultural practices.

Metabolic Studies

This compound is also studied for its metabolic pathways and potential implications in drug metabolism. The identification of this compound as a metabolite of streptomycin raises questions about its role in pharmacokinetics and toxicity profiles. Understanding how this compound is produced from streptomycin can inform better therapeutic strategies and dosing regimens to minimize adverse effects .

Non-Medical Applications

Beyond its medical applications, this compound has been explored for use as a supplement in animal feeds and as a preservative in food processing due to its antibacterial properties . These applications highlight the versatility of this compound beyond traditional pharmaceutical uses.

Data Table: Summary of this compound Applications

| Application Area | Description | Key Findings/Studies |

|---|---|---|

| Antibiotic Synergy | Enhances effectiveness of aminoglycosides like streptomycin | Acts as a decoy acceptor for antibiotic recovery |

| Ototoxicity Studies | Investigates vestibular damage from aminoglycosides | Similar effects observed with this compound |

| Plant Growth Regulation | Effects on plant physiology and growth | Inhibitory effects on chlorophyll production |

| Metabolic Studies | Understanding pharmacokinetics and toxicity | Identified as a metabolite of streptomycin |

| Non-Medical Applications | Use in animal feeds and food preservation | Exhibits antibacterial properties |

Case Studies

- Ototoxicity Assessment : A study conducted on rats demonstrated that chronic administration of both streptomycin and this compound led to comparable vestibular damage, suggesting that monitoring both compounds is essential during treatment .

- Antibiotic Recovery : Research showed that using this compound as a decoy acceptor significantly restored the antibiotic activity of streptomycin against resistant bacterial strains, presenting a novel approach to overcoming antibiotic resistance .

- Impact on Plant Species : Investigations into the effects of streptomycin on various crops revealed that while it inhibited growth at certain concentrations, it also promoted flowering under specific conditions, indicating potential agricultural applications .

Wirkmechanismus

Streptidine exerts its effects by being a part of the streptomycin molecule, which binds to the 30S subunit of bacterial ribosomes. This binding interferes with the initiation complex between RNA and the ribosome, causing misreading of the genetic code and inhibiting protein synthesis . This ultimately leads to bacterial cell death.

Vergleich Mit ähnlichen Verbindungen

Streptidine is similar to other aminoglycoside antibiotics that contain an aminocyclitol ring. Some similar compounds include:

2-deoxystreptamine: Another aminocyclitol found in aminoglycoside antibiotics.

Neomycin: Contains an aminocyclitol ring and is used to treat bacterial infections.

Kanamycin: Another aminoglycoside antibiotic with a similar structure.

This compound is unique due to its specific role in the structure and function of streptomycin, which has a distinct mechanism of action compared to other aminoglycosides.

Biologische Aktivität

Streptidine, a crucial component of the aminoglycoside antibiotic streptomycin, exhibits significant biological activity primarily through its role in inhibiting bacterial protein synthesis. This article delves into the biological mechanisms, effects, and applications of this compound based on diverse research findings.

This compound is characterized by its aminated sugar structure, which is integral to its antimicrobial properties. It is a derivative of 2-deoxystreptamine, a common backbone in many aminoglycosides. The mechanism by which this compound exerts its effects involves binding to the prokaryotic ribosome, specifically targeting the 30S subunit. This binding disrupts protein synthesis, leading to bactericidal activity against a range of Gram-negative and some Gram-positive bacteria .

Biological Activity and Efficacy

Antimicrobial Properties:

this compound's primary application is as an antibiotic. It has shown effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus. The compound's ability to act as a decoy acceptor for aminoglycoside-inactivating enzymes has been explored as a strategy to enhance the efficacy of streptomycin against resistant strains of bacteria. By binding to these enzymes, this compound can help restore antibiotic activity .

Inhibition of Protein Synthesis:

The primary action mechanism involves:

- Binding to Ribosomes: this compound binds to the 16S rRNA within the 30S ribosomal subunit.

- Disruption of Translation: This interaction prevents the proper assembly of the ribosomal complex needed for protein synthesis, leading to errors in translation and ultimately cell death .

Case Studies and Research Findings

-

Antibiotic Resistance Studies:

A study highlighted that this compound could rescue streptomycin's antibiotic activity in E. coli strains that had developed resistance due to enzyme modification. By using this compound as a decoy, researchers observed a significant recovery in streptomycin's effectiveness against resistant bacteria . -

Physical Characterization:

Research involving the physical characterization of this compound complexes with metals (e.g., platinum) demonstrated enhanced biological activity compared to non-complexed forms. The study utilized spectroscopy techniques to assess structural changes that could affect antimicrobial properties . -

Molecular Interaction Studies:

Computational docking studies have identified potential protein targets for this compound in various organisms, suggesting that its interactions are not limited to bacterial systems but may extend to plant systems as well. This highlights its versatility and potential for broader applications beyond traditional antibiotic use .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-[(1S,3R,4S,6R)-3-(diaminomethylideneamino)-2,4,5,6-tetrahydroxycyclohexyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N6O4/c9-7(10)13-1-3(15)2(14-8(11)12)5(17)6(18)4(1)16/h1-6,15-18H,(H4,9,10,13)(H4,11,12,14)/t1-,2+,3?,4+,5-,6? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXMXWJPFIDEMT-XGNJAFTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)O)N=C(N)N)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@@H](C1O)N=C(N)N)O)O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501018976 | |

| Record name | Streptidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-17-6 | |

| Record name | Streptidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Streptidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STREPTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN7462S5BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does streptidine contribute to the antibiotic activity of streptomycin?

A1: [, , ] While this compound itself doesn't possess antibiotic properties, it plays a crucial role in the binding of streptomycin to its target, the bacterial ribosome. Specifically, this compound interacts with the 30S ribosomal subunit, leading to the inhibition of protein synthesis and ultimately bacterial death.

Q2: Can you elaborate on the structural characteristics of this compound?

A2: [, , ] this compound is a meso form of 1,3-diguanidino-2,4,5,6-tetrahydroxycyclohexane.

Q3: Are there spectroscopic data available to characterize this compound?

A3: While the provided research papers primarily focus on biosynthesis and biological effects, spectroscopic data like NMR and IR would be crucial for complete structural elucidation.

Q4: Is there information available on the stability of this compound under different conditions?

A4: [, ] The provided research primarily focuses on this compound's role in streptomycin biosynthesis and its biological effects. Further studies are needed to assess its stability under various conditions such as pH, temperature, and exposure to light and oxygen.

Q5: What are the potential challenges in formulating this compound for various applications?

A5: [] Formulation challenges would depend on the intended application. Being a highly polar molecule due to its multiple hydroxyl and guanidino groups, solubility and stability in various formulations would be key considerations.

Q6: Does this compound exhibit any catalytic properties?

A6: [] The research primarily focuses on this compound's role as a structural component of streptomycin. There's no mention of independent catalytic properties.

Q7: What is known about the structure-activity relationship (SAR) of the this compound moiety in streptomycin?

A7: [] Modifications to the guanidino groups of this compound significantly impact streptomycin's activity. Replacing both guanidino groups with amino, ureido, or aminopyrimidine moieties resulted in decreased activity against Escherichia coli. Interestingly, bluensomycin, a naturally occurring streptomycin analog with a carbamoyl group replacing one guanidino group, retains antibacterial activity. [, ]

Q8: Are there specific analytical methods for detecting and quantifying this compound?

A8: [] The research mentions high-performance liquid chromatography (HPLC) as a method to detect this compound in biological samples. [] Additional analytical techniques could include mass spectrometry and various spectroscopic methods.

Q9: What is known about the pharmacokinetics and pharmacodynamics (PK/PD) of this compound?

A9: [] The provided research primarily focuses on this compound's role in streptomycin. As a component of the antibiotic, its PK/PD properties would be intertwined with those of streptomycin. Independent studies would be needed to elucidate the absorption, distribution, metabolism, and excretion of this compound.

Q10: Are there known mechanisms of resistance associated with this compound?

A10: [, ] Bacterial resistance to aminoglycosides, including streptomycin, primarily arises from enzymatic modifications of the antibiotic molecule. While resistance mechanisms generally target the aminoglycoside as a whole, modifications to the this compound moiety could potentially impact resistance development. Further research is needed to explore this.

Q11: Is there any information available on the toxicity of this compound?

A11: [, ] The research primarily focuses on streptomycin. While this compound is a component of streptomycin, its independent toxicity profile hasn't been extensively studied.

Q12: Have there been attempts to develop specific drug delivery systems for this compound?

A12: [] The research focuses on this compound as part of streptomycin. Drug delivery strategies would likely focus on the antibiotic molecule as a whole.

Q13: What is the environmental impact and degradation pathway of this compound?

A13: [, ] The research primarily focuses on this compound's role in streptomycin. Assessing the environmental impact would require dedicated studies on its degradation pathway and potential effects on ecosystems.

Q14: Does this compound elicit any immunological responses?

A14: [] The research doesn't mention any studies on the immunogenicity of this compound.

Q15: Are there known interactions between this compound and drug transporters or metabolizing enzymes?

A15: [, ] The research focuses on this compound as a part of streptomycin. Information on specific interactions with drug transporters or metabolizing enzymes would require dedicated studies.

Q16: What is the biocompatibility and biodegradability of this compound?

A16: [] Limited information is available on the biocompatibility and biodegradability of this compound. As a naturally occurring compound, it is likely to be biodegradable, but further research is needed to confirm this and assess its compatibility with biological systems for potential applications beyond its role in streptomycin.

Q17: Are there any known alternatives or substitutes for this compound in streptomycin or other applications?

A17: [] The research doesn't explicitly mention alternatives for this compound. Exploring alternative molecules that can mimic its function in binding to the bacterial ribosome could be a potential area for future research.

Q18: Can you provide a historical context for the discovery and research on this compound?

A18: [] The discovery of this compound is closely tied to the discovery of streptomycin in 1944 by Waksman. Since then, research has focused on understanding its biosynthesis and its role in the antibiotic activity of streptomycin.

Q19: How do cross-disciplinary approaches contribute to research on this compound?

A19: [] Understanding this compound requires a multidisciplinary approach involving biochemistry, microbiology, organic chemistry, and computational chemistry. Combining these disciplines could lead to developing novel antibiotics or understanding resistance mechanisms.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.